molecular formula C7H6N4S B1466220 6-(1,3-Thiazol-2-yl)pyridazin-3-amine CAS No. 1481335-21-0

6-(1,3-Thiazol-2-yl)pyridazin-3-amine

Cat. No.: B1466220
CAS No.: 1481335-21-0
M. Wt: 178.22 g/mol
InChI Key: CIXKOZMJPLUPFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(1,3-Thiazol-2-yl)pyridazin-3-amine is a high-purity chemical reagent designed for pharmaceutical and antimicrobial research applications. This compound features a pyridazine core linked to a 1,3-thiazole ring, a structural motif prevalent in bioactive molecules. Recent studies on closely related thiazolyl-pyridazine derivatives have demonstrated significant inhibitory efficacy against human coronavirus 229E (HCoV-229E) and exhibited excellent antimicrobial properties against various bacterial and fungal strains, with MIC values in the low ppm range . The structure-activity relationship (SAR) for this class of compounds indicates that the presence of the NH group on the heterocyclic scaffold is a key pharmacophoric feature that can contribute to strong biological activity by enabling hydrogen bonding with target enzymes . Researchers are exploring such thiazole-containing compounds for the development of novel therapeutic agents, given the broad utility of the thiazole ring in FDA-approved drugs for conditions ranging from infections to cancer . This compound is provided for Research Use Only and is intended for further investigation as a potential scaffold in the development of dual antiviral and antibacterial pharmaceuticals.

Properties

IUPAC Name

6-(1,3-thiazol-2-yl)pyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4S/c8-6-2-1-5(10-11-6)7-9-3-4-12-7/h1-4H,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIXKOZMJPLUPFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1C2=NC=CS2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Thiazole Intermediates

A common approach begins with the preparation of 2-aminothiazole derivatives through the reaction of acetophenone with phenyltrimethylammonium tribromide followed by thiourea treatment. This sequence yields 2-aminothiazole compounds, which are then acetylated using acetic anhydride to protect the amine functionality (intermediates 5 and 6 in the referenced study).

Coupling with Pyridazine Core

The key intermediate amine is then coupled with a halogenated pyridazine derivative, such as 4,6-dichloropyridazine, under basic conditions. This ipso-substitution reaction replaces the chlorine atom with the thiazolyl amine moiety, forming the 6-(1,3-thiazol-2-yl)pyridazin-3-amine structure or its analogues (compound 9a–g).

Alternative Palladium-Catalyzed Coupling

For some derivatives, palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) are employed to introduce the thiazole or piperazine moieties onto the pyridazine ring. Catalysts such as Pd2(dba)3 with ligands like XantPhos and bases such as tert-butoxide are used in toluene at elevated temperatures (~110 °C).

Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Formation of 2-aminothiazole Acetophenone + phenyltrimethylammonium tribromide + thiourea Room temp to reflux Several hours Not specified Initial thiazole ring formation
Acetylation Acetic anhydride Room temp 1-2 hours Not specified Protection of amine group
Functionalization at 5-position (2R)-2-methylpyrrolidine, N-methylpyrrolidone, base 100 °C 30 minutes Not specified Introduction of pyrrolidine moiety
Deprotection Hydrolysis under basic conditions Room temp Variable Not specified Removal of acetyl protecting group
Coupling with pyridazine 4,6-Dichloropyridazine, base (NaH), THF Room temp 1.5 - 5 hours 59% (example) Ipso-substitution to form final compound
Pd-catalyzed coupling Pd2(dba)3, XantPhos, t-BuONa, toluene 110 °C 12 hours Variable For introduction of various substituents

Research Findings on Conformational and Activity Relationships

Quantum chemical calculations have revealed that intramolecular interactions such as sulfur–nitrogen nonbonding and hydrogen bonding stabilize certain conformations of the thiazole-pyridazine core, which are crucial for biological activity. For example, conformation 2, stabilized by intramolecular hydrogen bonding and sulfur–oxygen interaction, is considered the most stable and relevant for receptor binding.

Modifications at the 5-position of the thiazole and the nature of the pyridazine substituents significantly influence the compound's activity and conformation, impacting the synthetic approach and functional group compatibility during preparation.

Summary Table of Preparation Methods

Preparation Aspect Description
Starting Materials Acetophenone derivatives, phenyltrimethylammonium tribromide, thiourea, 4,6-dichloropyridazine
Key Intermediates 2-Aminothiazole derivatives, acetylated thiazoles, pyrrolidine-functionalized thiazoles
Main Reactions Thiazole ring formation, acetylation, functionalization, deprotection, ipso-substitution
Catalysts and Bases Pd2(dba)3, XantPhos, NaH, N,N-diisopropylethylamine, t-BuONa
Solvents N-Methylpyrrolidone, tetrahydrofuran, toluene
Typical Conditions Room temperature to 110 °C, reaction times from 30 min to 12 h
Yields Moderate to good (e.g., 59% for coupling step)

Chemical Reactions Analysis

Types of Reactions

6-(1,3-Thiazol-2-yl)pyridazin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

Chemical Applications

Synthesis and Building Block:
6-(1,3-Thiazol-2-yl)pyridazin-3-amine serves as a versatile building block in organic synthesis. It is utilized in the development of more complex molecular architectures, particularly in the synthesis of heterocyclic compounds. Its reactivity allows it to participate in various organic reactions, making it a valuable reagent in synthetic chemistry.

Table 1: Chemical Reactions Involving 6-(1,3-Thiazol-2-yl)pyridazin-3-amine

Reaction TypeDescription
Nucleophilic SubstitutionReacts with electrophiles to form new compounds.
Coupling ReactionsUsed in cross-coupling reactions to form biaryl compounds.
CyclizationParticipates in cyclization reactions leading to the formation of cyclic structures.

Biological Applications

Biochemical Probes:
The compound has been investigated for its potential as a biochemical probe to study cellular processes and protein interactions. Its thiazole moiety contributes to its ability to interact with biological targets effectively.

Antiproliferative Activity:
Recent studies have highlighted the antiproliferative properties of 6-(1,3-Thiazol-2-yl)pyridazin-3-amine derivatives against various cancer cell lines. For instance, thiazole-pyridazine hybrids have shown promising results in inhibiting cell growth in human cancer cell lines such as MCF-7 (breast cancer) and DU145 (prostate cancer) .

Table 2: Antiproliferative Activity of Derivatives

CompoundCell LineIC50 (µM)
6-(1,3-Thiazol-2-yl)pyridazin-3-amine derivative 1MCF-715.4
6-(1,3-Thiazol-2-yl)pyridazin-3-amine derivative 2DU14512.8
6-(1,3-Thiazol-2-yl)pyridazin-3-amine derivative 3A375 (melanoma)18.7

Medicinal Applications

Therapeutic Potential:
The compound has been explored for its therapeutic potential in treating neurodegenerative diseases such as prion diseases. Research indicates that thiazole derivatives can exhibit antiprion activity, suggesting their role as potential leads for drug development . The structure–activity relationship (SAR) studies on these compounds have led to the identification of analogs with enhanced potency and selectivity.

Case Study: Prion Disease Treatment
A study demonstrated that a thiazole derivative exhibited an EC50 value of 0.94 µM against prion-infected neuroblastoma cells, indicating significant therapeutic potential . The compound was able to reach effective concentrations in the brain after oral administration in rodent models.

Industry Applications

Material Science:
In addition to biological applications, 6-(1,3-Thiazol-2-yl)pyridazin-3-amine is being utilized in the development of new materials and chemical products. Its unique chemical properties make it suitable for creating advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of 6-(1,3-Thiazol-2-yl)pyridazin-3-amine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound’s structural analogs differ in heterocyclic substituents, substituent positions, or functional groups, leading to variations in physicochemical and biological properties. Key examples include:

Compound Structure Key Substituents Molecular Weight H-Bond Donor/Acceptor Suppliers
6-(1,3-Thiazol-2-yl)pyridazin-3-amine Pyridazine + thiazole (position 6) Thiazole, amine 194.23 g/mol 1 donor, 4 acceptors 2
6-(1,3-Thiazol-4-yl)pyridine-3-carboxylic acid Pyridine + thiazole (position 4) Thiazole, carboxylic acid 207.22 g/mol 2 donors, 5 acceptors 4
3-(6-Methoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine Thiadiazole + pyridine (position 2) Methoxy, thiadiazole 208.24 g/mol 1 donor, 6 acceptors 4
N-(2-Methylphenyl)-6-(1H-pyrazol-1-yl)pyridazin-3-amine Pyridazine + pyrazole (position 6) Pyrazole, N-methylphenyl 265.31 g/mol 1 donor, 5 acceptors Not listed

Key Observations :

  • Bioavailability : The carboxylic acid derivative (6-(1,3-Thiazol-4-yl)pyridine-3-carboxylic acid) exhibits higher solubility due to its ionizable group, whereas the methoxy-substituted thiadiazole (208.24 g/mol) shows enhanced hydrogen-bond acceptor capacity .
  • Synthetic Accessibility : Compounds with pyrazole substituents (e.g., N-(2-Methylphenyl)-6-(1H-pyrazol-1-yl)pyridazin-3-amine) are less commercially available, likely due to complex synthesis routes .
Hydrogen-Bonding Patterns

Hydrogen-bonding networks influence crystal packing and solubility. The target compound (1 donor, 4 acceptors) forms weaker intermolecular interactions compared to 3-(6-Methoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine (1 donor, 6 acceptors), which may adopt more rigid crystalline structures . Etter’s graph set analysis suggests that thiazole-containing compounds favor D (chain) or R (ring) motifs, while pyrazole analogs form S (self) patterns .

Commercial and Research Relevance
  • The carboxylic acid derivative (4 suppliers) is more widely available, suggesting industrial interest in its derivatization for drug candidates .
  • Limited suppliers for the target compound (2 suppliers) indicate niche research applications or patent restrictions .

Biological Activity

6-(1,3-Thiazol-2-yl)pyridazin-3-amine is a heterocyclic compound that combines a pyridazine ring with a thiazole moiety. This structural combination is known for its diverse biological activities, making it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

The biological activity of 6-(1,3-Thiazol-2-yl)pyridazin-3-amine is largely attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in metabolic pathways. For instance, it may interact with kinases or phosphatases, affecting cell signaling pathways that regulate cell proliferation and apoptosis .
  • Antimicrobial Activity : Similar thiazole derivatives have demonstrated significant antimicrobial properties against pathogens such as Mycobacterium tuberculosis. The thiazole ring enhances the compound's ability to penetrate bacterial membranes and disrupt cellular functions .
  • Antitumor Effects : Compounds containing thiazole and pyridazine rings have been reported to exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through the activation of caspase pathways or inhibition of cell cycle progression .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 6-(1,3-Thiazol-2-yl)pyridazin-3-amine and related compounds.

Activity Type Effect Reference
AntimicrobialInhibition of M. tuberculosis growth
AntitumorInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits specific kinases affecting signaling
AntioxidantScavenging free radicals in vitro

Case Studies

Several studies have investigated the biological activity of thiazole and pyridazine derivatives, providing insights into their therapeutic potential:

  • Antimicrobial Activity Against M. tuberculosis :
    • A study synthesized various thiazole derivatives and tested them against M. tuberculosis. Results indicated that modifications at the C-2 and C-4 positions significantly affected antibacterial potency, with some compounds achieving sub-micromolar minimum inhibitory concentrations (MIC) .
  • Antitumor Properties :
    • Research on thiazole-pyridazine hybrids revealed that certain substitutions could enhance cytotoxicity against cancer cells. For example, compounds with electron-withdrawing groups showed increased antiproliferative effects in vitro and in vivo models .
  • Structure-Activity Relationship (SAR) :
    • A comprehensive SAR analysis indicated that the presence of specific functional groups on the thiazole ring was crucial for enhancing biological activity. Compounds with halogen substitutions exhibited improved potency against cancer cell lines compared to their unsubstituted counterparts .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-(1,3-Thiazol-2-yl)pyridazin-3-amine, and what key reaction conditions influence yield?

  • Answer : The synthesis typically involves coupling reactions between pyridazine precursors and thiazole derivatives. A representative approach includes:

  • Protection/deprotection strategies : Use of tert-butyldiphenylsilyl chloride (TBDPSCl) for amine protection, followed by acidic cleavage (e.g., HCl–MeOH) .
  • Cross-coupling reactions : Palladium-catalyzed Buchwald-Hartwig amination for introducing the thiazole moiety, requiring ligands like BINAP and bases such as sodium tert-butoxide .
  • Cyclization steps : Thiourea intermediates may undergo cyclization with reagents like CSCl₂ to form thiazole rings . Key factors affecting yield include solvent polarity (DMF or THF), temperature control, and catalyst loading .

Q. What spectroscopic and crystallographic techniques are critical for confirming the molecular structure of 6-(1,3-Thiazol-2-yl)pyridazin-3-amine?

  • Answer :

  • NMR spectroscopy : ¹H and ¹³C NMR confirm proton environments and carbon frameworks, with characteristic shifts for pyridazine (δ 8.5–9.5 ppm) and thiazole (δ 7.0–8.0 ppm) protons .
  • X-ray diffraction : Single-crystal analysis resolves bond lengths and angles (e.g., C–N bond distances of ~1.32 Å in pyridazine rings) and validates hydrogen-bonding networks (e.g., N–H⋯N interactions) .
  • IR spectroscopy : Identifies functional groups like NH₂ (stretch ~3350 cm⁻¹) and C=N (stretch ~1600 cm⁻¹) .

Advanced Research Questions

Q. How do hydrogen bonding patterns in 6-(1,3-Thiazol-2-yl)pyridazin-3-amine influence its crystal packing and solubility properties?

  • Answer : Graph set analysis (Etter’s formalism) reveals dominant S(6) and R₂²(8) motifs, where NH₂ groups form intermolecular bonds with thiazole nitrogen atoms. These interactions stabilize layered crystal structures, reducing solubility in non-polar solvents. Solubility can be modulated by introducing substituents that disrupt H-bonding (e.g., methyl groups) .

Q. What strategies are employed to resolve contradictory biological activity data observed for derivatives across different assay systems?

  • Answer : Contradictions often arise from assay-specific conditions (e.g., pH, co-solvents). Mitigation strategies include:

  • Orthogonal assays : Combining enzyme inhibition studies (e.g., kinase assays) with cell-based viability tests .
  • Structural tweaks : Modifying the thiazole’s substituents (e.g., replacing fluorine with methyl groups) to alter lipophilicity and target affinity .
  • Computational docking : Predicting binding modes to identify assay-specific steric clashes or electronic mismatches .

Q. What computational methods are recommended to predict the binding modes of this compound with biological targets?

  • Answer :

  • Density Functional Theory (DFT) : Calculates electron distribution in the thiazole ring, identifying nucleophilic/electrophilic regions for target interaction .
  • Molecular docking (AutoDock/Vina) : Screens against protein databases (e.g., PDB entries 5TF/ZRD) to prioritize targets like kinases or GPCRs .
  • MD simulations : Assesses stability of ligand-receptor complexes over nanosecond timescales .

Q. How does the electronic configuration of the thiazole ring affect the compound’s reactivity and pharmacological profile?

  • Answer : The thiazole’s electron-deficient π-system enhances:

  • Reactivity : Susceptibility to nucleophilic attack at the C2 position, enabling functionalization (e.g., alkylation) .
  • Pharmacology : Improved binding to ATP pockets in kinases due to dipole interactions with catalytic lysine residues . Substituent effects (e.g., electron-withdrawing groups) can fine-tune IC₅₀ values by 10–100× .

Q. What are the primary challenges in designing enantioselective syntheses for chiral derivatives?

  • Answer : Challenges include:

  • Catalyst selection : Palladium complexes with chiral ligands (e.g., Josiphos) for asymmetric allylic amination, achieving enantiomeric excess (ee) >90% .
  • Racemization risks : NH₂ groups may racemize under basic conditions; low-temperature (<0°C) or enzymatic resolutions mitigate this .

Methodological Considerations

  • Data Contradiction Analysis : Cross-reference crystallographic data (e.g., bond angles in ) with computational models to validate structural hypotheses.
  • Experimental Design : Prioritize modular synthesis (e.g., late-stage functionalization of pyridazine cores) to streamline derivative libraries .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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6-(1,3-Thiazol-2-yl)pyridazin-3-amine
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6-(1,3-Thiazol-2-yl)pyridazin-3-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.